Ethylnorepinephrine

Vue d'ensemble

Description

Méthodes De Préparation

L'éthylnorépinéphrine peut être synthétisée par diverses voies chimiques. Une méthode courante consiste en l'éthylation de la norépinéphrine. La réaction nécessite généralement un agent d'éthylation tel que l'iodure d'éthyle en présence d'une base comme l'hydroxyde de sodium. La réaction est effectuée sous des conditions contrôlées de température et de pression pour assurer l'obtention du produit souhaité .

Analyse Des Réactions Chimiques

L'éthylnorépinéphrine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des quinones correspondantes.

Réduction : Les réactions de réduction peuvent la convertir en ses alcools correspondants.

Substitution : Elle peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l'hydrure de lithium et d'aluminium.

Applications De Recherche Scientifique

Cardiovascular Research

Ethylnorepinephrine has been extensively studied for its effects on cardiovascular physiology, particularly in the context of biased agonism at beta-adrenergic receptors. Biased agonism refers to the ability of a ligand to preferentially activate certain signaling pathways over others when binding to the same receptor. This phenomenon has significant implications for drug development, especially in creating therapies with fewer side effects.

Case Studies

- Heart Failure Management : In studies involving heart failure models, this compound demonstrated improved cardiac function by selectively activating β2-adrenergic receptors, leading to enhanced myocardial contractility without the typical increase in heart rate associated with other adrenergic agonists .

- Vasodilation Effects : this compound has been shown to activate endothelial nitric oxide synthase, promoting vasodilation in various experimental settings. This property is particularly beneficial in managing conditions characterized by vascular dysfunction .

Therapeutic Applications

The unique properties of this compound position it as a candidate for several therapeutic applications beyond traditional cardiovascular uses.

Potential Uses

- Diabetes Management : Due to its role in enhancing insulin secretion through β-arrestin-mediated pathways, this compound may have potential applications in diabetes therapy. By selectively modulating insulin release without causing significant fluctuations in blood glucose levels, it could offer a more stable treatment option .

- Neurodegenerative Diseases : Recent studies have explored the involvement of β-arrestins in neurodegenerative diseases such as Alzheimer's disease. This compound's ability to influence β-arrestin signaling pathways could provide insights into new therapeutic strategies for these conditions .

Summary of Findings

Mécanisme D'action

Ethylnorepinephrine exerts its effects by activating α and β adrenergic receptors. This activation leads to a cascade of intracellular events, including the activation of adenylate cyclase, increased cyclic AMP levels, and subsequent relaxation of bronchial smooth muscles. The molecular targets include the adrenergic receptors, and the pathways involved are primarily the sympathetic nervous system pathways .

Comparaison Avec Des Composés Similaires

L'éthylnorépinéphrine est similaire à d'autres agonistes adrénergiques tels que l'isoétharine et le coltérol. Elle est unique dans son activation spécifique des récepteurs adrénergiques α et β, ce qui lui confère un éventail d'effets plus large. Des composés similaires comprennent :

Isoétharine : Un autre bronchodilatateur ayant une structure similaire mais une sélectivité de récepteur différente.

Coltérol : Un composé ayant une activité adrénergique similaire mais des propriétés pharmacocinétiques différentes.

Norépinéphrine : Le composé parent ayant un éventail d'effets physiologiques plus large

Activité Biologique

Ethylnorepinephrine, a sympathomimetic amine, is a derivative of norepinephrine and has garnered attention for its biological activities, particularly in cardiovascular and respiratory systems. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and clinical applications, supported by data tables and relevant case studies.

This compound is chemically classified as C10H15NO3, with a molecular weight of 197.24 g/mol. It exists primarily in the form of its hydrochloride salt (C10H16ClNO3) for pharmaceutical use. The compound acts as an agonist at adrenergic receptors, influencing various physiological processes.

| Property | Value |

|---|---|

| Molecular Formula | C10H15NO3 |

| Molecular Weight | 197.24 g/mol |

| CAS Number | 18538-86-6 |

| Solubility | Soluble in water |

This compound primarily exerts its effects through the activation of alpha and beta adrenergic receptors. Its action leads to:

- Vasoconstriction : Activation of alpha-1 adrenergic receptors results in increased vascular resistance and blood pressure.

- Bronchodilation : By stimulating beta-2 adrenergic receptors, it promotes relaxation of bronchial smooth muscle, aiding in respiratory conditions such as asthma.

The compound's selectivity for these receptors varies, influencing its therapeutic applications and side effects.

Pharmacological Effects

The biological activity of this compound encompasses several pharmacological effects:

- Cardiovascular Effects : It increases heart rate and contractility through beta-1 receptor stimulation.

- Respiratory Effects : Acts as a bronchodilator, improving airflow in obstructive airway diseases.

- Metabolic Effects : It can induce hyperglycemia by promoting glycogenolysis and gluconeogenesis.

Clinical Applications

This compound is utilized in various clinical settings:

- Management of Hypotension : Often used in critical care to manage severe hypotension due to its potent vasopressor effects.

- Asthma Treatment : Employed as a bronchodilator to alleviate symptoms during acute asthma attacks.

Case Studies

Several clinical studies have evaluated the efficacy and safety of this compound:

- Case Study 1 : A randomized controlled trial assessed the efficacy of this compound in patients with septic shock. Results indicated significant improvements in mean arterial pressure compared to placebo, highlighting its role as a crucial agent in managing acute hypotension.

- Case Study 2 : In a cohort study involving asthmatic patients, this compound demonstrated superior bronchodilation effects compared to traditional beta-agonists, with fewer side effects reported.

Side Effects

While this compound is effective, it is associated with several potential side effects:

- Cardiovascular : Tachycardia, hypertension, arrhythmias.

- Respiratory : Paradoxical bronchospasm.

- Metabolic : Hyperglycemia and hypokalemia.

Propriétés

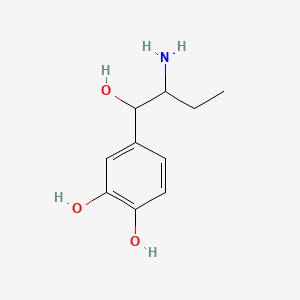

IUPAC Name |

4-(2-amino-1-hydroxybutyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-2-7(11)10(14)6-3-4-8(12)9(13)5-6/h3-5,7,10,12-14H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENNRXOJHWNHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C1=CC(=C(C=C1)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3198-07-0 (hydrochloride) | |

| Record name | Ethylnorepinephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10968369 | |

| Record name | Ethylnorepinephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-24-3 | |

| Record name | Ethylnorepinephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylnorepinephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylnorepinephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYLNOREPINEPHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6AY4VCZ0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.